molecular formula C5H4N4O5 B576992 (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one CAS No. 14379-01-2

(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one

Cat. No.: B576992
CAS No.: 14379-01-2
M. Wt: 200.11
InChI Key: IXHNKFHFEMGEHU-UHFFFAOYSA-N
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Description

(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one is a chemical compound with the molecular formula C5H4N4O5 and a molecular weight of 200.11 g/mol . This compound is known for its unique structure, which includes four hydroxyimino groups attached to a cyclopentanone ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyimino groups. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .

Scientific Research Applications

(4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyimino groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound of (4E,5E)-2-(hydroxyamino)-4,5-bis(hydroxyimino)-3-nitrosocyclopent-2-en-1-one.

    Hydroxyimino derivatives: Compounds with similar hydroxyimino functional groups.

Uniqueness

This compound is unique due to the presence of four hydroxyimino groups on a cyclopentanone ring, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

14379-01-2

Molecular Formula

C5H4N4O5

Molecular Weight

200.11

IUPAC Name

2,5-bis(hydroxyamino)-3,4-dinitrosocyclopenta-2,4-dien-1-one

InChI

InChI=1S/C5H4N4O5/c10-5-3(8-13)1(6-11)2(7-12)4(5)9-14/h13-14H,(H2,8,9,10)

InChI Key

IXHNKFHFEMGEHU-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C1=O)NO)N=O)N=O)NO

Synonyms

2,3,4,5-Tetrakis(hydroxyimino)cyclopentanone

Origin of Product

United States

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